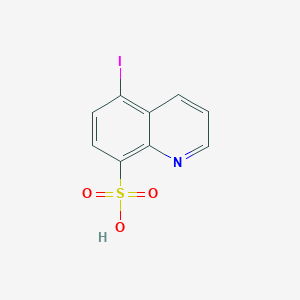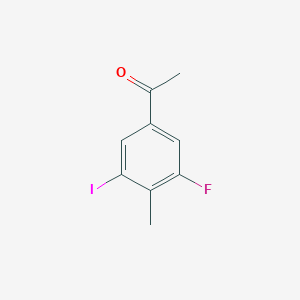![molecular formula C12H9NO4 B12855766 3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12855766.png)
3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid can be achieved through several methods. One common approach involves the reaction of salicylaldehyde, o-aminophenol, and ethyl cyanoacetate in the presence of acetic acid and glycerol. This reaction is typically carried out at a temperature of around 80°C and results in good to excellent yields . Another method involves the use of phosphorous oxychloride and dimethylformamide through Vilsmeyer-Haack cyclization of key intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of common reagents and mild reaction conditions suggests that it could be produced on a larger scale using similar synthetic routes as those used in laboratory settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid involves its interaction with molecular targets and pathways within cells. For example, it may inhibit specific enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid: This compound is similar in structure but contains an amino group instead of an acetyl group.
3-(2-Furyl)acrylic acid: Another similar compound with a furan ring instead of a benzoxazole ring.
Uniqueness
3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid is unique due to its specific combination of functional groups and its benzoxazole ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H9NO4 |
|---|---|
Poids moléculaire |
231.20 g/mol |
Nom IUPAC |
(E)-3-(2-acetyl-1,3-benzoxazol-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H9NO4/c1-7(14)12-13-9-4-2-3-8(11(9)17-12)5-6-10(15)16/h2-6H,1H3,(H,15,16)/b6-5+ |
Clé InChI |
XZKQYDYUBDAVOM-AATRIKPKSA-N |
SMILES isomérique |
CC(=O)C1=NC2=CC=CC(=C2O1)/C=C/C(=O)O |
SMILES canonique |
CC(=O)C1=NC2=CC=CC(=C2O1)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


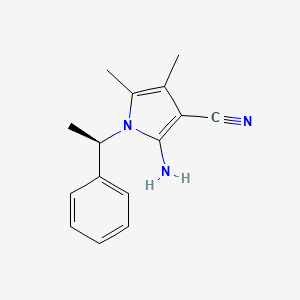
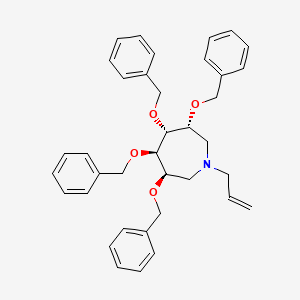
![5-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12855702.png)
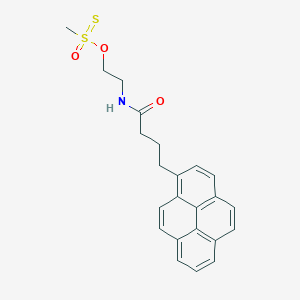
![6-(7-(2-((S)-5-azaspiro[2.4]heptan-6-yl)-1H-iMidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]iMidazole](/img/structure/B12855708.png)
![2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B12855725.png)
![tert-Butyl 3-(chloromethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12855733.png)
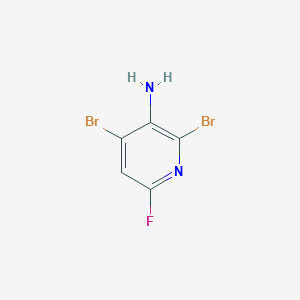
![1,2-Butanediol, 3-[bis(phenylmethyl)amino]-4-phenyl-, (2S,3S)-](/img/structure/B12855741.png)



